2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide is a synthetic organic compound that features a unique structure combining a chloroacetamide moiety with a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide typically involves the reaction of an appropriate amidoxime with a chloroacetamide derivative. One efficient method involves the use of a NaOH-DMSO medium at ambient temperature, which allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The 1,2,4-oxadiazole ring is known for its electronic properties, making this compound useful in the development of advanced materials such as OLEDs and sensors.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new therapeutic pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide is unique due to its combination of a chloroacetamide moiety with a 1,2,4-oxadiazole ring. This structure provides distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-13(8(14)4-10)5-7-11-9(15-12-7)6-2-3-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILRNQJBQZPJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC(=N1)C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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